Methyl undec-6-enoate

Description

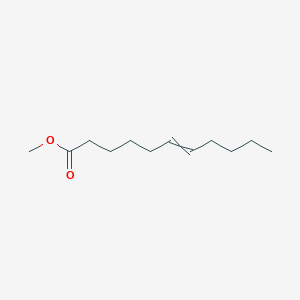

Structure

2D Structure

3D Structure

Properties

CAS No. |

54299-04-6 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

methyl undec-6-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h6-7H,3-5,8-11H2,1-2H3 |

InChI Key |

LIIKIVNRKXEUAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Bioprospecting of Methyl Undec 6 Enoate Analogs

Phytochemical Identification of Undec-6-enoate Derivatives in Plant Extracts

The exploration of plant metabolomes continues to be a significant frontier in the discovery of novel bioactive compounds. Undec-6-enoate derivatives, a class of unsaturated fatty acid esters, have been identified within the complex chemical profiles of certain plant species. Advanced analytical techniques are crucial in detecting and characterizing these compounds from crude plant extracts, distinguishing them from a multitude of other phytochemicals. The presence of these esters in plants suggests their involvement in specific biochemical pathways and potential ecological roles.

Moringa oleifera Lam., a plant widely recognized for its rich nutritional and medicinal properties, has been a subject of extensive phytochemical investigation. researchgate.net These studies have revealed a diverse array of compounds, including polyphenols, flavonoids, and glucosinolates. researchgate.net In the course of examining the chemical constituents of this plant for various bioactivities, researchers have successfully isolated and identified several compounds. researchgate.net Among the molecules identified from Moringa oleifera is Ethyl-(E)-undec-6-enoate. researchgate.net This identification was part of a broader analysis aimed at characterizing the chemical profile of the plant to understand the basis of its traditional uses. researchgate.net The metabolite profiling of Moringa oleifera often involves the use of different solvents to extract a wide range of compounds, which are then subjected to analytical techniques to determine their structure. academicjournals.orgresearchgate.net

Biosynthetic Pathways and Biological Origins of Related Undecenoate Esters

The biological origin of many undecenoate esters can be traced back to undecenoic acid, an unsaturated fatty acid. wikipedia.org Undec-10-enoic acid, also known as undecylenic acid, is a well-known derivative of castor oil, which is extracted from the seeds of the Ricinus communis plant. researchgate.net It is commercially produced through the pyrolysis (thermal cracking) of ricinoleic acid, the primary fatty acid in castor oil. wikipedia.orgresearchgate.net This process breaks down the methyl ester of ricinoleic acid at high temperatures to yield undecylenic acid and heptanal (B48729). wikipedia.org

In plants, the biosynthesis of fatty acids is a fundamental process. frontiersin.org The general pathway for creating unsaturated fatty acids involves a series of enzymatic steps, primarily carried out by fatty acid desaturases (FADs). frontiersin.org While specific pathways for undecenoate esters are not as extensively documented as those for more common fatty acids like oleic or linoleic acid, the formation of esters from fatty acids is a common biochemical reaction. frontiersin.orgnih.gov Wax esters, for example, are synthesized in plants through a two-step process involving the reduction of a fatty acyl chain to a fatty alcohol, followed by the transfer of an acyl group from an acyl-CoA to the fatty alcohol by a wax synthase enzyme. univie.ac.at It is plausible that undecenoate esters are formed through similar esterification reactions where undecenoic acid (or a related precursor) is combined with an alcohol, such as methanol (B129727) or ethanol, through the action of specific plant enzymes. nih.gov

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| Methyl undec-6-enoate |

| Ethyl-(E)-undec-6-enoate |

| Undec-10-enoic acid |

| Ricinoleic acid |

| Heptanal |

| Oleic acid |

Advanced Chemical Transformations of Methyl Undec 6 Enoate

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. For methyl undec-6-enoate, both cross-metathesis with other unsaturated compounds and self-metathesis are important transformations.

Cross-metathesis (CM) of this compound with various unsaturated partners allows for the introduction of new functional groups and the modification of the alkyl chain length. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs and Hoveyda catalysts. ifpenergiesnouvelles.frifpenergiesnouvelles.fr The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the transformation.

One of the key applications of cross-metathesis is ethenolysis, the reaction with ethylene (B1197577) to produce shorter-chain terminal alkenes. wikipedia.org For this compound, ethenolysis would yield 1-heptene (B165124) and methyl hept-6-enoate. This process is driven by the entropically favored release of volatile ethylene. wikipedia.org High pressures of ethylene are often required to shift the equilibrium towards the desired products. wikipedia.org Ruthenium catalysts containing N-heterocyclic carbene (NHC) ligands have shown high selectivity for ethenolysis over competing self-metathesis reactions. nih.gov

Cross-metathesis with functionalized alkenes, such as acrylonitrile, can introduce nitrile functionalities. ifpenergiesnouvelles.frifpenergiesnouvelles.fr The reaction of this compound with acrylonitrile, catalyzed by a Hoveyda-Grubbs catalyst, would be expected to produce a mixture of nitrile-ester products. These products can be further hydrogenated to yield α,ω-amino esters, which are valuable precursors for polyamides. ifpenergiesnouvelles.fr

The following table summarizes expected cross-metathesis products of this compound with various substrates based on studies of similar unsaturated esters.

| Cross-Metathesis Partner | Catalyst | Expected Products |

| Ethylene | Grubbs II or Hoveyda-Grubbs II | 1-Heptene, Methyl hept-6-enoate |

| Acrylonitrile | Hoveyda-Grubbs II | Methyl 11-cyano-undec-6-enoate, Hept-6-enenitrile |

| Methyl Acrylate | Grubbs II | Dimethyl octadec-2,12-dienedioate, Dimethyl dodec-2,6-dienedioate |

Note: The product distribution and yields are dependent on reaction conditions such as catalyst loading, temperature, and reaction time.

In the absence of a cross-metathesis partner, this compound can undergo self-metathesis (homo-metathesis) to produce a symmetrical internal alkene and a diester. mdpi.com This reaction is also typically catalyzed by ruthenium-based complexes. The self-metathesis of this compound would yield dodec-6-ene and dimethyl dodec-6-enedioate.

The reaction proceeds through a metallacyclobutane intermediate, as proposed by the Chauvin mechanism. wikipedia.org The product distribution is generally governed by statistical factors, leading to a mixture of the starting material, and the two self-metathesis products at equilibrium. organic-chemistry.org Kinetic studies on the self-metathesis of similar long-chain esters like methyl oleate (B1233923) have shown that the reaction can be described by initiation and propagation steps, with the product distribution approaching a thermodynamic equilibrium over time. mdpi.com

The expected equilibrium products of the self-metathesis of this compound are presented in the table below.

| Reactant | Catalyst | Self-Metathesis Products |

| This compound | Grubbs I or II | Dodec-6-ene, Dimethyl dodec-6-enedioate |

Note: The final equilibrium is a mixture of the starting material and the two products.

Functionalization of the Internal Alkene Moiety

The internal double bond of this compound is a prime site for various functionalization reactions, including hydroformylation, hydroboration-oxidation, and aminocarbonylation.

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction is a cornerstone of industrial chemistry for the production of aldehydes. nih.gov For internal alkenes like this compound, hydroformylation can lead to a mixture of regioisomeric aldehydes. The reaction is typically catalyzed by rhodium complexes with phosphine ligands. nih.govnih.gov

The regioselectivity of the hydroformylation of this compound, leading to the formation of either methyl 6-formylundecanoate or methyl 7-formylundecanoate, is a critical aspect. The choice of ligands on the rhodium catalyst plays a crucial role in controlling this selectivity. nih.gov Bulky phosphine ligands can favor the formation of the linear aldehyde, while other ligand systems might lead to the branched product. The resulting aldehydes are versatile intermediates that can be further derivatized, for instance, through oxidation to carboxylic acids or reduction to alcohols.

| Catalyst System | Expected Aldehyde Products |

| Rh/phosphine ligand | Methyl 6-formylundecanoate, Methyl 7-formylundecanoate |

Note: The ratio of linear to branched aldehydes is highly dependent on the specific ligand and reaction conditions.

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. wikipedia.orglibretexts.org In the case of the internal alkene in this compound, this reaction will lead to the formation of a hydroxyl group on one of the two carbons of the former double bond. The first step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across the double bond. masterorganicchemistry.com This addition is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com

The subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com Due to the symmetrical nature of the internal double bond in this compound, hydroboration-oxidation will produce a mixture of two isomeric alcohols: methyl 6-hydroxyundecanoate and methyl 7-hydroxyundecanoate.

| Reagents | Intermediate | Final Products |

| 1. BH₃·THF2. H₂O₂, NaOH | Organoborane | Methyl 6-hydroxyundecanoate, Methyl 7-hydroxyundecanoate |

Aminocarbonylation is a powerful reaction that introduces both a carbonyl group and an amine functionality in a single step, forming an amide. Palladium-catalyzed aminocarbonylation has been shown to be effective for various substrates. nih.gov The reaction of an alkene with carbon monoxide and an amine in the presence of a palladium catalyst can lead to the formation of an amide.

For this compound, aminocarbonylation would involve the reaction with an amine and carbon monoxide. The regioselectivity of this reaction would be a key consideration, potentially leading to the formation of either a 6-carbamoyl or 7-carbamoyl undecanoate derivative. The choice of palladium catalyst and ligands is crucial in controlling the outcome of the reaction. nih.gov This transformation provides a direct route to long-chain amino acid derivatives, which are valuable in various fields, including polymer chemistry.

| Catalyst System | Reactants | Potential Amide Products |

| Palladium/ligand | This compound, Amine, CO | Methyl 6-(aminocarbonyl)undecanoate, Methyl 7-(aminocarbonyl)undecanoate |

Note: The specific product and yield will depend on the amine used and the reaction conditions.

Hydrosilylation for Organosilicon Compound Synthesis

The hydrosilylation of this compound represents a significant pathway for the synthesis of valuable organosilicon compounds. This reaction involves the addition of a silicon-hydride (Si-H) bond across the C=C double bond located at the 6-position of the fatty acid ester chain. The process is typically catalyzed by transition metal complexes, most notably those containing platinum.

The reaction transforms the internal alkene of the this compound backbone into a stable alkylsilane. For internally unsaturated esters, platinum species such as Pt(IV), Pt(II), and Pt(0) with labile ligands have been shown to be catalytically active. nih.gov Prominent catalysts in this field include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, which are known for their high efficiency. beilstein-journals.orgmdpi.com The generally accepted mechanism for this transformation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride bond, and subsequent reductive elimination to yield the final organosilicon product. beilstein-journals.org

The addition of the silyl group can occur at either the C-6 or C-7 position, leading to a mixture of regioisomers. The specific silane used in the reaction dictates the functionality of the resulting organosilicon compound. For instance, the use of trialkoxysilanes, such as triethoxysilane, introduces hydrolyzable groups that are precursors for the formation of siloxane networks (silicones) and for use as coupling agents.

Table 1: Catalytic Hydrosilylation of Internal Unsaturated Esters

| Catalyst Type | Example Catalyst | Silane Reagent | Product Type |

|---|---|---|---|

| Platinum (0) | Karstedt's Catalyst | R₃SiH | Alkylsilane |

| Platinum (IV) | Speier's Catalyst (H₂PtCl₆) | (RO)₃SiH | Alkoxyalkylsilane |

| Platinum (II) | Pt(II) complexes with labile ligands | RCl₂SiH | Dichloroalkylsilane |

Side reactions, such as double bond isomerization and hydrogenation, can occur depending on the reaction conditions and the specific catalyst system employed. nih.gov The resulting silylated undecanoate esters are versatile intermediates, finding applications in the development of novel lubricants, hydraulic fluids, surfactants, and as monomers for specialized silicone-based polymers.

Derivatization Strategies for Complex Molecular Architectures

Synthesis of Spiroheterocyclic Compounds via Cyclocondensation

The direct synthesis of spiroheterocyclic compounds from this compound through a single-step cyclocondensation reaction is not a well-documented transformation in the scientific literature. Cyclocondensation reactions typically require molecules with two reactive functional groups that can participate in an intramolecular ring-forming process. Spiroheterocycles, specifically, are formed when a single atom is part of two distinct rings.

To achieve such a complex architecture from a linear fatty acid ester like this compound, a multi-step synthetic approach would be necessary. vapourtec.comlibretexts.org This would first involve the targeted functionalization of the undecenoate backbone to introduce the requisite functionalities for a subsequent cyclization. For example, the internal alkene at the C-6 position could be converted into a diol, a diketone, or other bifunctional motifs. Once these reactive handles are installed, an intramolecular cyclization or a condensation reaction with another bifunctional reagent could potentially lead to the formation of a spirocyclic system. However, a direct, one-pot cyclocondensation from the unsaturated ester itself to form a spiroheterocycle is not a known synthetic route.

Preparation of Branched Fatty Acid Analogs

A key strategy for modifying the physical properties of fatty acid esters is the introduction of alkyl branches along the carbon chain. For this compound, branched analogs can be prepared via electrophilic addition reactions across the internal double bond, most notably through Lewis acid-induced hydro-alkylation.

This method involves the reaction of the unsaturated ester with an alkylating agent, such as an alkyl chloroformate, in the presence of a Lewis acid catalyst like ethylaluminum sesquichloride (Et₃Al₂Cl₃). nih.gov The reaction mechanism proceeds through the decomposition of the alkyl chloroformate by the Lewis acid to generate a reactive alkyl carbocation. This carbocation then acts as an electrophile, adding to the C=C double bond of the this compound. This addition forms a new, more stable secondary carbocation on the fatty acid backbone at either the C-6 or C-7 position. The reaction is completed by a hydride transfer from the ethylaluminum species to the newly formed carbocationic center, yielding the final branched-chain fatty acid ester as a mixture of regioisomers. nih.gov

This synthetic route allows for the introduction of various alkyl groups, significantly altering properties such as melting point, viscosity, and oxidative stability, making these branched analogs valuable for applications in cosmetics and high-performance lubricants. researchgate.net

Table 2: Hydro-alkylation of Unsaturated Fatty Esters for Branched Analog Synthesis

| Alkylating Agent | Lewis Acid Catalyst | Alkyl Branch Introduced | Resulting Product Structure |

|---|---|---|---|

| Isopropyl chloroformate | Et₃Al₂Cl₃ | Isopropyl | Methyl 6(7)-isopropylundecanoate |

| 1-Butyl chloroformate | Et₃Al₂Cl₃ | sec-Butyl | Methyl 6(7)-(butan-2-yl)undecanoate |

| Di-tert-butylpyrocarbonate | Et₃Al₂Cl₃ | tert-Butyl | Methyl 6(7)-tert-butylundecanoate |

Polymerization Studies Involving Methyl Undec 6 Enoate As a Monomer or Modulator

Acyclic Diene Metathesis (ADMET) Polymerization Considerations

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization driven by the removal of a small volatile olefin, typically ethylene (B1197577), from α,ω-diene monomers. wikipedia.org The use of terminal dienes is prevalent in ADMET as the release of ethylene gas provides a strong thermodynamic driving force for the reaction. wikipedia.org

Methyl undec-6-enoate itself is a mono-unsaturated ester and therefore cannot undergo ADMET polymerization alone. To be incorporated into an ADMET polymer, it would need to be part of a difunctional monomer, for example, a long-chain diene synthesized to have internal double bonds at the 6-position.

Even in such a hypothetical diene, the polymerization of internal olefins via ADMET presents distinct challenges and outcomes compared to terminal olefins. The metathesis of internal dienes results in the formation of a different small molecule byproduct, which may be less volatile than ethylene, thereby reducing the thermodynamic driving force of the polymerization. Furthermore, the stereochemistry of the newly formed double bonds in the polymer backbone becomes a critical factor. While ADMET of terminal dienes typically yields polymers with a high trans-alkene content, recent advancements have shown that stereoretentive ADMET of internal dienes is possible with specific catalysts, allowing for the synthesis of all-cis polyesters. nih.gov

The reactivity of internal olefins in ADMET is generally lower than that of terminal olefins due to increased steric hindrance. This can lead to slower polymerization rates and lower molecular weight polymers. Olefin isomerization is a potential side reaction with some ruthenium metathesis catalysts, which could lead to defects in the polymer structure. nih.gov

Table 1: Theoretical Comparison of ADMET Polymerization Parameters for a Hypothetical Diene Derived from Undec-10-enoate (B1210307) vs. Undec-6-enoate

| Parameter | Diene from 10-Undecenoate (Terminal Olefins) | Diene from 6-Undecenoate (Internal Olefins) |

|---|---|---|

| Driving Force | High (release of volatile ethylene) | Lower (release of a larger, less volatile olefin) |

| Reactivity | High | Lower due to steric hindrance |

| Polymer Molecular Weight | Typically high | Potentially lower |

| Polymer Microstructure | Predominantly trans-vinylene linkages | Controllable (cis or trans) with specific catalysts |

| Side Reactions | Minimal | Potential for olefin isomerization |

Copolymerization with Olefinic Monomers

The incorporation of functionalized monomers into polyolefins is a significant challenge in polymer synthesis. Early transition metal catalysts, such as Ziegler-Natta and metallocene systems, are highly effective for the polymerization of simple olefins like ethylene and propylene (B89431) but are generally sensitive to polar functional groups. nih.govnih.gov

The copolymerization of this compound with ethylene or other α-olefins using these catalytic systems is expected to be inefficient for two primary reasons:

Catalyst Poisoning : The ester group in this compound can act as a Lewis base and coordinate to the electrophilic metal center of the catalyst, leading to deactivation.

Low Reactivity of Internal Olefins : Ziegler-Natta and most metallocene catalysts show a strong preference for the polymerization of α-olefins (terminal olefins). acs.orgwikipedia.org The steric bulk around the internal double bond of this compound would severely hinder its coordination and insertion into the growing polymer chain.

Consequently, attempts to directly copolymerize this compound with ethylene using traditional olefin polymerization catalysts would likely result in very low to negligible incorporation of the functionalized monomer. The resulting polymer would predominantly be a homopolymer of the olefinic monomer.

Table 2: Expected Outcome of Copolymerization of Ethylene with Undecenoate Isomers using a Ziegler-Natta Catalyst

| Comonomer | Expected Incorporation Level | Primary Product | Rationale |

|---|---|---|---|

| Methyl 10-undecenoate | Low | Polyethylene (B3416737) | Catalyst poisoning by ester group. |

| This compound | Very Low / Negligible | Polyethylene | Catalyst poisoning and low reactivity of internal olefin. |

Influence on Polymer Microstructure and Chain Length Control

While not an efficient comonomer, this compound could theoretically act as a chain-modulating agent in certain polymerization systems, particularly ADMET. In this context, it would function as a chain-capping agent rather than being incorporated into the main polymer backbone.

In ADMET polymerization, monofunctional olefins can act as chain-stoppers, thereby controlling the molecular weight of the resulting polymer. Research has shown that terminal olefins like methyl 10-undecenoate can be used to control the molecular weight of polyesters synthesized via ADMET. mdpi.com The monofunctional olefin reacts with the growing polymer chain, introducing a non-reactive end group and preventing further chain extension.

This compound, as a monofunctional internal olefin, could play a similar role. However, its lower reactivity compared to a terminal olefin would make it a less efficient chain transfer agent. A higher concentration of this compound would likely be required to achieve the same degree of molecular weight control as its terminal isomer. The slower reaction rate could also lead to a broader molecular weight distribution in the final polymer.

The use of this compound as a chain transfer agent would result in polymer chains terminated with an undec-6-enoate moiety. This could be a method to introduce specific end-functionality to a polymer, although the efficiency would be dependent on the specific catalyst system and reaction conditions.

Table 3: Hypothetical Influence of Methyl Undecenoate Isomers as Chain Transfer Agents (CTA) in ADMET Polymerization

| Chain Transfer Agent | Relative Efficiency | Effect on Molecular Weight (Mn) | Effect on Polydispersity (Mw/Mn) |

|---|---|---|---|

| Methyl 10-undecenoate | High | Significant reduction with low CTA concentration | Narrower distribution expected |

| This compound | Low | Moderate reduction, requires higher CTA concentration | Potentially broader distribution |

Mechanistic Investigations of Reactions Involving Methyl Undec 6 Enoate

Catalytic Pathway Elucidation in Olefin Metathesis

Olefin metathesis is a powerful and versatile reaction in organic chemistry that involves the redistribution of alkene bonds. wikipedia.org The generally accepted mechanism for this transformation, proposed by Yves Chauvin, involves a series of [2+2] cycloadditions and cycloreversions mediated by a metal carbene catalyst, typically based on ruthenium. wikipedia.orgmedwinpublishers.com This process proceeds through a metallacyclobutane intermediate. wikipedia.orgmedwinpublishers.combohrium.com

The catalytic cycle for the olefin metathesis of a generic unsaturated ester, which can be applied to methyl undec-6-enoate, is initiated by the reaction of the catalyst with the alkene substrate. In the context of ruthenium-based catalysts, such as the Grubbs-type catalysts, a dissociative pathway is often involved where a ligand, like a phosphine, detaches from the metal center to allow for the coordination of the olefin. bohrium.comharvard.edu

The key steps in the catalytic cycle are as follows:

Initiation: The active catalyst, a metal carbene complex, reacts with the double bond of this compound in a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate. masterorganicchemistry.com

Productive Cycloreversion: This intermediate then undergoes a retro [2+2] cycloaddition, breaking apart to form a new metal carbene and a new alkene. masterorganicchemistry.com

Propagation: The newly formed metal carbene can then react with another molecule of the substrate or a different alkene in the reaction mixture, continuing the catalytic cycle. masterorganicchemistry.com

This cycle can lead to various outcomes depending on the specific reaction conditions and substrates, including self-metathesis, cross-metathesis, and ring-closing metathesis. For instance, the ethenolysis of this compound (a type of cross-metathesis with ethylene) would yield 1-heptene (B165124) and methyl hept-6-enoate. The desirable catalytic cycle for ethenolysis involves the reaction of the internal olefin with the metal complex to form an alkylidene species, which then reacts with ethylene (B1197577) to form a metallacyclobutane. nih.gov Subsequent breakdown of this intermediate yields the terminal olefin and a ruthenium methylidene species, which continues the cycle. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in refining our understanding of these catalytic pathways. bohrium.comnih.gov These studies help in analyzing the electronic structure of the carbene catalysts and the energetics of the metallacyclobutane intermediates, which are crucial for predicting catalyst activity and selectivity. bohrium.comcore.ac.uk

Kinetic and Thermodynamic Analyses of Key Transformations

The efficiency and outcome of olefin metathesis reactions involving this compound are governed by both kinetic and thermodynamic factors. Kinetic studies provide insights into the rates of the individual steps of the catalytic cycle, while thermodynamic analysis helps in understanding the position of the equilibrium and the driving forces of the reaction.

Kinetic Analysis:

Kinetic investigations of olefin metathesis of long-chain unsaturated esters, such as methyl oleate (B1233923), have been performed using various ruthenium-based catalysts. These studies typically monitor the concentrations of reactants and products over time to determine reaction rates and catalyst turnover numbers (TONs). For the ethenolysis of methyl oleate, N-aryl, N-alkyl N-heterocyclic carbene (NHC) ruthenium catalysts have shown high selectivity for the kinetic ethenolysis products over the thermodynamic self-metathesis products. nih.gov

The table below presents representative kinetic data from the ethenolysis of methyl oleate, which can serve as an analogue for the behavior of this compound under similar conditions. The data highlights the influence of catalyst structure and reaction temperature on the yield and selectivity of the reaction.

| Catalyst | Temperature (°C) | Yield of Ethenolysis Products (%) | Selectivity for Ethenolysis Products (%) | Turnover Number (TON) |

|---|---|---|---|---|

| Catalyst 16 | 40 | 46 | 86 | 4620 |

| Catalyst 16 | 50 | 55 | - | - |

| Catalyst 16 | 60 | 52 | - | - |

| Catalyst 17 | 40 | 54 | 93 | 5400 |

| Catalyst 17 | 50 | 65 | - | - |

| Catalyst 17 | 60 | 72 | - | - |

This data is based on the ethenolysis of methyl oleate and is intended to be representative of the kinetic behavior of similar long-chain unsaturated esters. nih.gov

Thermodynamic Analysis:

Thermodynamically, the self-metathesis of an unsaturated ester like methyl oleate results in an equilibrium mixture. scielo.br For methyl oleate, this mixture consists of approximately 50 mol% of the starting material and 25 mol% of each of the two self-metathesis products: octadec-9-ene and dimethyl octadec-9-enoate. scielo.br The cis/trans isomer ratio of the products is also in accordance with thermodynamic equilibrium. scielo.br This suggests that for the self-metathesis of this compound, a similar equilibrium would be established, leading to a mixture of the starting material, dodec-6-ene, and dimethyl dodec-6-enedioate.

In cross-metathesis reactions, such as ethenolysis, the equilibrium can be driven towards the products by removing one of the products from the reaction mixture. In the case of ethenolysis, the volatile ethylene by-product can be removed, shifting the equilibrium to favor the formation of the terminal olefin products. harvard.edu

Computational models have also been developed to predict the outcomes of isomerizing olefin metathesis of fatty acids and esters, which considers the thermodynamic distribution of double-bond isomers that can concurrently undergo metathesis. acs.orgnih.gov

Analytical Methodologies for Characterization and Quantification of Methyl Undec 6 Enoate

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of methyl undec-6-enoate, enabling its isolation and quantification within various matrices. Gas chromatography, in particular, is the premier technique for the analysis of volatile compounds like FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of FAMEs, including this compound. ntnu.no It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the effective separation of this compound from other components in a mixture, its positive identification, and the assessment of its purity. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. A carrier gas, usually an inert gas like helium, transports the vaporized sample through a long, thin capillary column. The choice of column is critical for separating FAMEs; columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropyl polysiloxane (e.g., DB-23), are commonly employed due to their excellent selectivity for FAMEs. uib.nocustoms.go.jp The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coating the column walls. Retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification. tuwien.at

As the separated components exit the column, they enter the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), which involves bombarding them with a high-energy electron beam. cas.cn This process generates a positively charged molecular ion and a series of fragment ions, which are then separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule. For purity assessment, the total ion chromatogram (TIC) is analyzed. The presence of a single, sharp peak at the expected retention time indicates a high degree of purity. Minor peaks suggest the presence of impurities, which can be identified by their respective mass spectra. For metabolite profiling, the instrument can operate in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only a few characteristic ions for the target analyte. ntnu.nonih.gov

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-WAX or DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temp 100 °C, ramp to 240 °C at 3-5 °C/min, hold for 5-10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

| MS Detector Temperature | 250 °C |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound. Techniques such as NMR, IR, and MS are routinely used to confirm the identity and structure of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. uobasrah.edu.iq Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ), reported in parts per million (ppm), provides information about the electronic environment of the protons. researchgate.net For this compound, a characteristic singlet peak for the methoxy (B1213986) (-OCH₃) protons appears around 3.67 ppm. aocs.org The protons on the carbons adjacent to the double bond (allylic protons) typically resonate around 2.0 ppm. The olefinic protons (-CH=CH-) are found further downfield, usually in the range of 5.3-5.4 ppm. The signal for the methylene (B1212753) protons alpha to the ester carbonyl group (α-CH₂) appears as a triplet around 2.30 ppm. aocs.org The integration of the peak areas provides a ratio of the number of protons in each unique environment.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. researchgate.net The carbonyl carbon of the ester group is highly deshielded and appears at the low-field end of the spectrum, typically around 174 ppm. researchgate.netresearchgate.net The two sp²-hybridized carbons of the double bond are found in the olefinic region, around 120-140 ppm. The methoxy carbon gives a signal around 51 ppm. acs.org The remaining sp³-hybridized methylene carbons of the alkyl chain produce a series of signals in the upfield region of the spectrum (14-35 ppm). acs.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOCH₃ | ~3.67 | Singlet |

| -CH=CH- | ~5.35 | Multiplet |

| -CH₂-COO- | ~2.30 | Triplet |

| -CH₂-CH=CH-CH₂- | ~2.01 | Multiplet |

| -CH₂- chain | ~1.2-1.6 | Multiplet |

| Terminal -CH₃ | ~0.88 | Triplet |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~174.2 |

| -CH=CH- | ~129.0 - 131.0 |

| -OCH₃ | ~51.4 |

| -CH₂-COO- | ~34.1 |

| Alkyl CH₂ chain | ~22.0 - 32.0 |

| Terminal -CH₃ | ~14.0 |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. uc.edu When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that shows absorption bands corresponding to these vibrations.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent band is the strong C=O (carbonyl) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. masterorganicchemistry.comlibretexts.org The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration around 1640-1680 cm⁻¹. libretexts.orglumenlearning.com The C-H bonds associated with the double bond (=C-H) show a stretching absorption at a frequency just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which distinguishes them from the C-H bonds of the saturated alkyl chain, which absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). lumenlearning.comvscht.cz Additionally, the C-O single bond stretches of the ester group give rise to strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. uc.edu

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene (=C-H) | Stretch | 3000 - 3100 | Medium |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium-Weak |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern. cas.cn In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₂H₂₂O₂), the molecular weight is 198.3 g/mol , so the molecular ion peak would be expected at m/z 198. However, for FAMEs, the molecular ion can sometimes be weak or absent. jeol.com

The high energy of electron ionization causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap for deducing the molecule's structure. uni-saarland.de Fatty acid methyl esters exhibit characteristic fragmentation pathways. One of the most significant is the McLafferty rearrangement, which results in a prominent base peak at m/z 74 for most saturated and monounsaturated methyl esters. libretexts.org This ion corresponds to the [CH₃O-C(OH)=CH₂]⁺• fragment. Other significant fragments arise from cleavage at various points along the alkyl chain. The location of the double bond in unsaturated FAMEs influences the fragmentation pattern, although it can be difficult to determine its precise position from the EI-MS spectrum alone.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺• | Molecular Ion (M⁺•) |

| 167 | [M - OCH₃]⁺ | Loss of methoxy group |

| 143 | [M - C₄H₇]⁺ | Cleavage gamma-delta to the double bond |

| 125 | [M - C₅H₁₁]⁺ | Cleavage at the allylic position |

| 74 | [C₃H₆O₂]⁺• | McLafferty Rearrangement Fragment (Base Peak) |

Biocatalytic Approaches for Undecenoate Transformations

Enzymatic Functionalization of Unsaturated Fatty Acid Esters

The reactivity of the carbon-carbon double bond and the ester group in unsaturated fatty acid esters like methyl undec-6-enoate makes them prime candidates for enzymatic functionalization. Enzymes, with their high specificity and ability to operate under mild conditions, can catalyze a variety of transformations that are often challenging to achieve with conventional chemical methods.

One of the key areas of research is the enzymatic oxidation of the double bond. While direct enzymatic epoxidation or hydroxylation of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on similar molecules, such as 10-undecenoic acid. For instance, a light-activated hybrid P450 BM3 enzyme has been shown to selectively hydroxylate 10-undecenoic acid at the allylic position (C9), yielding (R)-9-hydroxy-10-undecenoic acid with a high enantiomeric excess of 85%. researchgate.net This demonstrates the potential for highly regioselective and stereoselective enzymatic hydroxylation of the undecenoate chain.

Fungal peroxygenases have also demonstrated remarkable activity in the epoxidation of the terminal double bond of n-3 and n-6 fatty acids. tennessee.edu These enzymes could potentially be applied to this compound to produce the corresponding epoxide, a valuable intermediate for the synthesis of various fine chemicals. The regioselectivity of these enzymes, favoring the terminal double bond, suggests that for this compound, the reaction would likely occur at the C6-C7 position.

Beyond the double bond, the ester group of this compound is also amenable to enzymatic modification. Lipases are widely employed for the hydrolysis and transesterification of fatty acid esters. For example, lipase-catalyzed synthesis of triacylglycerols containing undecenoic acyl groups has been reported, showcasing the utility of enzymes in modifying the ester functionality.

Table 1: Examples of Enzymatic Functionalization of Undecenoates and Related Unsaturated Fatty Acids

| Substrate | Enzyme/Enzyme Class | Transformation | Product(s) | Key Findings |

| 10-Undecenoic acid | P450 BM3 (light-activated hybrid) | Allylic hydroxylation | (R)-9-hydroxy-10-undecenoic acid | High regioselectivity (allylic position) and enantioselectivity (85% ee). researchgate.net |

| n-3 and n-6 Fatty Acids | Fungal Peroxygenases | Epoxidation | Terminal epoxides | High regioselectivity for the terminal double bond. tennessee.edu |

| Undecenoic acid | Lipase (B570770) | Esterification/Transesterification | Triacylglycerols containing undecenoic acyl groups | Demonstrates enzymatic modification of the carboxyl/ester group. |

Stereoselective Biotransformations of Alkenoic Esters

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and flavor and fragrance industries has driven the development of stereoselective biocatalytic methods. Alkenoic esters, including this compound, possess chiral centers or prochiral elements that can be targeted by enzymes to yield optically active products.

Lipases are particularly well-suited for the kinetic resolution of racemic mixtures of esters. While specific data on the lipase-catalyzed kinetic resolution of this compound is scarce, the principles are well-established for a wide range of fatty acid esters. This process involves the selective reaction of one enantiomer of a racemic ester, leaving the unreacted enantiomer in high enantiomeric purity. For instance, lipases such as Candida antarctica lipase B (CALB) are renowned for their high stereoselectivity in the hydrolysis and transesterification of various esters.

The enzymatic functionalization of the double bond, as discussed in the previous section, can also be highly stereoselective. The hydroxylation of 10-undecenoic acid by P450 BM3 to yield the (R)-enantiomer is a prime example of stereoselective C-H activation. researchgate.net Similarly, the stereochemistry of enzymatic epoxidation can be controlled to produce specific epoxide enantiomers, which are valuable chiral building blocks.

The application of these stereoselective biotransformations to this compound could lead to the synthesis of a variety of chiral molecules. For example, stereoselective epoxidation of the C6-C7 double bond would yield chiral epoxides, which can be further transformed into chiral diols, amino alcohols, and other valuable derivatives.

Table 2: Principles of Stereoselective Biotransformations Applicable to Alkenoic Esters

| Biotransformation Type | Enzyme Class | Principle | Potential Application to this compound |

| Kinetic Resolution | Lipases, Esterases | Selective reaction of one enantiomer in a racemic mixture. | Resolution of racemic derivatives of this compound. |

| Asymmetric Hydroxylation | P450 Monooxygenases | Enantioselective introduction of a hydroxyl group. | Synthesis of chiral hydroxy derivatives of this compound. |

| Asymmetric Epoxidation | Peroxygenases, Monooxygenases | Enantioselective formation of an epoxide ring. | Production of enantiopure methyl 6,7-epoxyundecanoate. |

Future Research Directions and Emerging Paradigms for Methyl Undec 6 Enoate

Sustainable Synthetic Routes from Renewable Resources

The future of methyl undec-6-enoate synthesis is intrinsically linked to the efficient and sustainable utilization of renewable feedstocks. Castor oil stands out as a primary resource, from which undecenoic acid and its esters are derived. researchgate.netrsc.org Future research will likely concentrate on optimizing and innovating the conversion processes from these natural oils.

One of the primary industrial routes to undecenoic acid esters involves the pyrolysis of castor oil to produce heptanal (B48729) and undecenoic acid, followed by esterification. rsc.org A key research avenue is the development of more energy-efficient and higher-yield pyrolysis or cracking methods. Furthermore, exploring alternative, non-food competing plant oils with high C11 fatty acid content is a crucial direction.

Biocatalysis presents a significant emerging paradigm. The use of engineered microorganisms or isolated enzymes for the direct conversion of fatty acids or triglycerides to this compound could offer a more sustainable and selective alternative to thermochemical methods. This approach would involve the discovery and optimization of novel enzymatic pathways for chain cleavage and esterification.

Additionally, a significant area of research will be the isomerization of the more common terminal olefin, methyl 10-undecenoate, to internal isomers like this compound. researchgate.net Developing selective isomerization catalysts will be critical to unlocking the specific reactivity and applications of this internal olefin.

| Feedstock | Primary Conversion Method | Key Research Focus |

| Castor Oil | Pyrolysis/Cracking | Enhanced energy efficiency, improved yields, selective cracking. |

| Other Plant Oils | Transesterification & Metathesis | Identification of new high-yield oil sources, catalyst development. |

| Biomass Sugars | Fermentation | Engineering microbial pathways for direct synthesis. |

| Methyl 10-undecenoate | Catalytic Isomerization | Development of highly selective and reusable catalysts. |

Exploration of Novel Catalytic Systems for Selective Transformations

The carbon-carbon double bond and the ester functionality of this compound offer a rich playground for catalytic transformations to produce a wide array of valuable chemicals. Future research is geared towards the discovery of novel catalytic systems that offer higher selectivity, activity, and sustainability.

Metathesis: Olefin metathesis is a powerful tool for transforming unsaturated fatty esters. ifpenergiesnouvelles.frresearchgate.netrsc.org Cross-metathesis of this compound with various olefins can lead to the synthesis of specialty esters, dicarboxylic acids, and other functional molecules. ifpenergiesnouvelles.fr Future work will focus on developing more robust and recyclable catalysts, including those compatible with greener solvents. ifpenergiesnouvelles.fr

Selective Hydrogenation: The selective hydrogenation of the double bond without affecting the ester group is crucial for producing saturated esters used in lubricants and other applications. Conversely, the reduction of the ester to an alcohol while preserving the double bond opens up pathways to other monomers. researchgate.net Research into heterogeneous catalysts with precisely controlled active sites will be pivotal. nih.gov

Epoxidation: The conversion of the double bond to an epoxide is a key transformation, as the resulting epoxidized methyl undecanoate can serve as a precursor for resins, plasticizers, and lubricants. d-nb.infomdpi.com The development of catalytic systems using green oxidants like hydrogen peroxide, combined with highly efficient catalysts such as titanium-silicates or polyoxometalates, is a major research trend. d-nb.infosemanticscholar.org

Hydroformylation: The addition of a formyl group across the double bond via hydroformylation introduces a new functional handle, leading to the synthesis of aldehydes that can be further converted into alcohols, acids, or amines. nih.govrsc.org A significant challenge and research focus is the control of regioselectivity (linear vs. branched aldehydes) through the design of advanced ligand-modified catalysts. mdpi.comresearchgate.net

| Transformation | Catalyst Type | Key Research Goals |

| Metathesis | Ruthenium-based (e.g., Grubbs, Hoveyda-Grubbs) | Catalyst recyclability, solvent effects, tandem reactions. ifpenergiesnouvelles.frrsc.org |

| Hydrogenation | Noble metals (e.g., Ru, Os), Non-noble metals (e.g., Raney Ni) | High selectivity for C=C vs. C=O bond, mild reaction conditions. researchgate.netnih.gov |

| Epoxidation | Ti-SiO2, Polyoxometalates, Quaternary Phosphonium (B103445) Salts | Use of H2O2 as a green oxidant, catalyst stability and reuse. d-nb.infomdpi.comsemanticscholar.org |

| Hydroformylation | Rhodium complexes, Palladium complexes | High regioselectivity, catalyst recovery, use of sustainable syngas sources. mdpi.comrasayanjournal.co.in |

Development of Advanced Materials from this compound

This compound is a promising building block for a new generation of sustainable polymers and functional materials. thegoodscentscompany.comarkema.com Its bifunctional nature allows for its incorporation into various polymer architectures.

Research is actively being pursued in the synthesis of renewable polyesters and polyamides. Through transformations like reduction to the corresponding diol or conversion to an amino ester, this compound can be used to produce monomers for condensation polymerization. rsc.org These bio-based polymers are being investigated as alternatives to their petroleum-derived counterparts in applications ranging from textiles to engineering plastics. The incorporation of amide functionalities, in particular, has been shown to result in semi-crystalline materials with enhanced mechanical properties. rsc.org

Acyclic diene metathesis (ADMET) polymerization of derivatives of undecenoic acid esters is another powerful technique for producing high-performance unsaturated polyesters. researchgate.netrsc.org These polymers can be further modified through their backbone unsaturation, allowing for cross-linking or the introduction of other functional groups.

Furthermore, the thiol-ene reaction with di-functionalized undecenoates is being explored for the creation of cross-linked polymer networks and specialty elastomers. researchgate.net The high efficiency and mild conditions of this "click" reaction make it an attractive route for developing advanced materials.

| Polymer Type | Synthetic Route | Potential Applications |

| Polyesters | Polycondensation of derived diols/diacids | Fibers, packaging, films. rsc.org |

| Poly(ester-amide)s | Polycondensation of derived amino-alcohols/acids | Engineering plastics, high-performance fibers. rsc.org |

| Unsaturated Polyesters | Acyclic Diene Metathesis (ADMET) | Thermosets, coatings, elastomers. researchgate.netrsc.org |

| Poly(thioether-ester)s | Thiol-ene Polymerization | Adhesives, elastomers, biomedical materials. researchgate.net |

Integrative Omics Approaches in Natural Product Chemistry

Understanding the biosynthesis of the parent molecule, undecenoic acid, in its natural sources is crucial for developing sustainable and enhanced production methods. Integrative omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating these complex biosynthetic pathways. nih.govnih.govrsc.org

By studying the genomes of organisms that produce undecenoic acid or related fatty acids, researchers can identify the biosynthetic gene clusters (BGCs) responsible for their production. nih.govmdpi.com Transcriptomics can then reveal which of these genes are actively expressed under specific conditions, while proteomics can identify the enzymes involved. researchgate.net

Metabolomics, the large-scale study of small molecules, allows for the profiling of fatty acids and their intermediates within an organism. scispace.com By integrating these different omics datasets, a comprehensive picture of the biosynthetic pathway can be constructed. maxapress.com This knowledge can then be applied to:

Metabolic Engineering: Genetically modifying plants or microorganisms to increase the yield of undecenoic acid.

Synthetic Biology: Transferring the identified biosynthetic pathways into more amenable host organisms for industrial-scale production.

Discovery of Novel Enzymes: Identifying new enzymes with unique specificities that could be used as biocatalysts for the production of this compound and its derivatives.

The application of these multi-omics strategies will be essential for moving beyond reliance on traditional agricultural sources and towards more controlled and sustainable biotechnological production of this valuable platform chemical. mdpi.commaxapress.com

Q & A

Q. How to design a robust study investigating this compound’s role in pheromone mimicry?

- Methodological Answer : Define independent variables (concentration, stereochemistry) and dependent variables (insect attraction rates via wind tunnel assays). Include positive controls (natural pheromones) and negative controls (solvent-only). Use blinding to reduce observer bias. Validate findings with field trials and GC-EAD (electroantennography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.